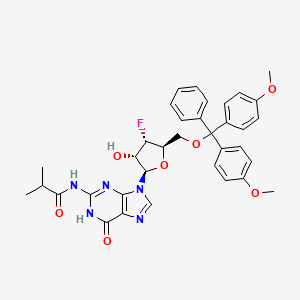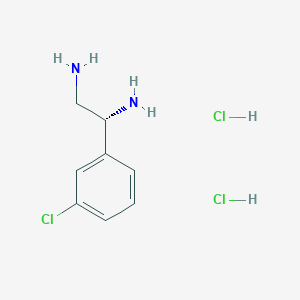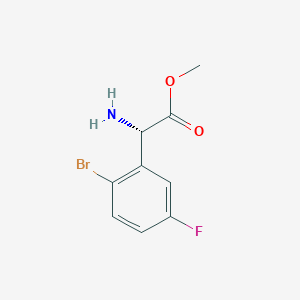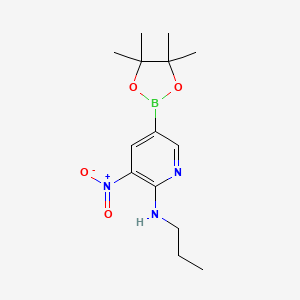
3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile is an organic compound with the molecular formula C11H14N2O2 It is characterized by the presence of an amino group, a nitrile group, and two methoxy groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile typically involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable amine and a nitrile source. One common method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia (or an amine) and hydrogen cyanide (HCN) to form an α-amino nitrile. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(3,4-Dimethoxyphenyl)propanenitrile: Similar structure but lacks the amino group.
3-(2,4-Dimethoxyphenyl)propanoic acid: Contains a carboxylic acid group instead of a nitrile group.
3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile: Similar structure with methoxy groups at different positions .
Uniqueness
3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile is unique due to the presence of both amino and nitrile groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
3-amino-3-(2,4-dimethoxyphenyl)propanenitrile |
InChI |
InChI=1S/C11H14N2O2/c1-14-8-3-4-9(10(13)5-6-12)11(7-8)15-2/h3-4,7,10H,5,13H2,1-2H3 |
Clave InChI |
IASCVOHGPBVPFH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C(CC#N)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B15236291.png)



![Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate hcl](/img/structure/B15236310.png)
![3-(3-Chlorophenyl)-7-phenylthieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B15236321.png)


![(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B15236351.png)



![3-Methyl-1-[4-(trifluoromethyl)phenyl]butan-1-amine](/img/structure/B15236386.png)

